molecular formula C22H21N3O4S B2482736 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 899943-72-7

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2482736
CAS RN: 899943-72-7
M. Wt: 423.49
InChI Key: QHYMXENZUKXBPW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a dihydropyrazin ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups . The dihydrobenzo[b][1,4]dioxin ring and the dihydropyrazin ring are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dihydrobenzo[b][1,4]dioxin and dihydropyrazin rings could influence its stability, solubility, and reactivity .

Scientific Research Applications

Future Directions

Future research on this compound could focus on elucidating its synthesis, properties, and potential applications. Given the interesting structure of this compound, it could be a valuable subject for study in the fields of organic chemistry and materials science .

properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-2-15-3-5-16(6-4-15)24-20(26)14-30-21-22(27)25(10-9-23-21)17-7-8-18-19(13-17)29-12-11-28-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYMXENZUKXBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide

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